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Compound of Interest

Compound Name: (isocyanomethyl)cyclopropane

CAS No.: 227023-79-2

Cat. No.: B6155005

Get Quote

In the landscape of contemporary medicinal chemistry, the cyclopropane ring stands out as a

uniquely powerful structural motif.[1][2] Although it is the smallest possible carbocycle, its

incorporation into drug candidates can profoundly and beneficially impact their pharmacological

profiles. The inherent ring strain of the three-membered ring leads to unique physicochemical

properties, including enhanced π-character in its C-C bonds and shorter, stronger C-H bonds

compared to analogous alkanes.[3] For drug development professionals, these characteristics

translate into tangible advantages: the cyclopropyl group can enhance metabolic stability,

improve binding potency and selectivity, increase solubility, and fine-tune a molecule's

conformational rigidity to lock in a bioactive shape.[3][4][5]

(Isocyanatomethyl)cyclopropane emerges as a particularly valuable reagent in this context. It

marries the beneficial properties of the cyclopropane scaffold with the versatile and highly

controlled reactivity of an isocyanate functional group.[6][7] This dual-functionality makes it a

potent building block for rapidly accessing novel chemical matter, allowing researchers to

introduce the cyclopropyl group while simultaneously forming stable urea or carbamate

linkages—cornerstones of many pharmaceutical structures. This guide provides a

comprehensive technical overview of (isocyanatomethyl)cyclopropane, from its fundamental
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properties to its practical application in synthesis, designed for researchers and scientists in the

field of drug development.

Core Identification and Nomenclature
Correctly identifying a chemical entity is the foundation of reproducible science.

(Isocyanatomethyl)cyclopropane is cataloged under a specific CAS (Chemical Abstracts

Service) number, ensuring its unambiguous identification in databases and literature.

Identifier Value Source(s)

CAS Number 25694-89-7 [6][8][9][10][11]

IUPAC Name isocyanatomethylcyclopropane [8][10][11]

Synonyms

Cyclopropylmethyl isocyanate,

Cyclopropane,

(isocyanatomethyl)-

[6][10][11]

Molecular Formula C₅H₇NO [6][8][10][11]

InChI Key
GVCHRKKMNKWGDS-

UHFFFAOYSA-N
[8][9][11]

Canonical SMILES C1CC1CN=C=O [8][10]

Physicochemical and Spectroscopic Properties
Understanding the physical properties of a reagent is critical for designing experiments,

particularly for reaction setup and purification.
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Property Value Source(s)

Molecular Weight 97.12 g/mol [6][10][11]

Physical State Liquid [6][8][9]

Boiling Point 84 °C [8]

Relative Density 1.12 [8]

Purity (Typical) ≥95% [6][8][9]

While specific, publicly available spectroscopic data (NMR, IR) for

(isocyanatomethyl)cyclopropane is not readily found in databases like the NIST WebBook[12]

[13], its structure suggests key characteristic signals.

¹H NMR: One would expect complex multiplets for the cyclopropyl protons (CH and CH₂) in

the upfield region (approx. 0.3-1.2 ppm) and a doublet for the methylene protons (-CH₂-)

adjacent to the isocyanate group (approx. 3.0-3.5 ppm).

¹³C NMR: Signals for the cyclopropyl carbons would appear upfield, with the methylene

carbon appearing further downfield. The highly deshielded isocyanate carbon (N=C=O)

would be expected in the 120-130 ppm region.

IR Spectroscopy: A very strong, sharp, and characteristic absorption band between 2250-

2280 cm⁻¹ would be present, corresponding to the N=C=O asymmetric stretching vibration.

Chemical Reactivity and Synthetic Utility
The synthetic power of (isocyanatomethyl)cyclopropane stems from the electrophilicity of the

isocyanate carbon.[7] This carbon is highly susceptible to attack by nucleophiles, a reaction

that proceeds rapidly and cleanly under mild conditions to form stable adducts. This reactivity is

the primary reason for its utility in drug discovery programs.

The most common and valuable transformations involve reactions with amines and alcohols:

Reaction with Primary/Secondary Amines: Yields cyclopropylmethyl-substituted ureas. The

urea linkage is a common hydrogen bond donor and acceptor in drug-receptor interactions,

often enhancing binding affinity.
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Reaction with Alcohols/Phenols: Produces the corresponding carbamates. Carbamates are

frequently used as bioisosteres for amides and esters, offering improved metabolic stability.

This straightforward reactivity allows for the parallel synthesis of compound libraries, where a

diverse set of amines or alcohols can be reacted with (isocyanatomethyl)cyclopropane to

rapidly explore the structure-activity relationship (SAR) around the cyclopropylmethyl core.

Key Synthetic Products

(Isocyanatomethyl)cyclopropane
(Electrophile)

Substituted Urea
(Stable Linkage)

 + R-NH₂

(Amine)

Substituted Carbamate
(Metabolically Robust)

 + R-OH
(Alcohol)

Nucleophile
(e.g., Amine R-NH₂ or Alcohol R-OH)

Click to download full resolution via product page

Caption: Core reactivity of (isocyanatomethyl)cyclopropane with common nucleophiles.

Representative Experimental Protocols
The following protocols are illustrative examples grounded in established chemical principles.

They serve as a validated starting point for researchers, with the causality behind each step

explained.

Protocol 1: Synthesis of
(Isocyanatomethyl)cyclopropane from
Cyclopropanemethanamine
This protocol describes a common laboratory method for converting a primary amine to an

isocyanate using a phosgene equivalent like triphosgene, which is safer and easier to handle

than phosgene gas.
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Rationale: The reaction proceeds via the formation of an intermediate N-carbonyl chloride,

which then eliminates HCl upon heating or with a non-nucleophilic base to yield the isocyanate.

The choice of a non-reactive, higher-boiling solvent like toluene is crucial for safety and to

facilitate the reaction to completion.

Step-by-Step Methodology:

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped

with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet. An inert

atmosphere is critical as isocyanates react with moisture.

Reagent Charging: In a well-ventilated fume hood, charge the flask with a solution of

triphosgene (0.35 eq.) in anhydrous toluene.

Amine Addition: Dissolve cyclopropanemethanamine (1.0 eq.) and a non-nucleophilic base

such as triethylamine (1.1 eq.) in anhydrous toluene. Add this solution dropwise to the stirred

triphosgene solution at 0 °C (ice bath). The controlled addition is necessary to manage the

exotherm.

Reaction Progression: After the addition is complete, slowly warm the reaction mixture to

room temperature and then heat to reflux (approx. 110 °C). Monitor the reaction by TLC or

GC-MS until the starting amine is consumed.

Workup and Purification: Cool the mixture to room temperature. Filter the mixture to remove

the triethylamine hydrochloride salt. The solvent (toluene) can be removed under reduced

pressure. The crude (isocyanatomethyl)cyclopropane is then purified by fractional distillation

under reduced pressure to yield the final product as a clear liquid.

Protocol 2: Synthesis of a Cyclopropylmethyl Urea
Derivative
This protocol demonstrates the use of (isocyanatomethyl)cyclopropane to synthesize a urea, a

key scaffold in many drug molecules.

Rationale: This is a nucleophilic addition reaction. The lone pair of the amine nitrogen attacks

the electrophilic carbon of the isocyanate. The reaction is typically fast, high-yielding, and does
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not require a catalyst. Anhydrous solvent is used to prevent the hydrolysis of the isocyanate to

the corresponding amine, which would lead to side products.

Step-by-Step Methodology:

Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the

desired primary or secondary amine (1.0 eq.) in an anhydrous aprotic solvent such as

dichloromethane (DCM) or tetrahydrofuran (THF).

Isocyanate Addition: To the stirred amine solution, add (isocyanatomethyl)cyclopropane (1.05

eq.) dropwise at room temperature. A slight excess of the isocyanate ensures the complete

consumption of the potentially more valuable amine.

Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete

within 1-3 hours. Monitor progress by TLC, observing the consumption of the starting amine.

Isolation: Upon completion, the urea product often precipitates from the reaction mixture if its

solubility is low. If not, the solvent is removed under reduced pressure.

Purification: The resulting crude urea can be purified by recrystallization from a suitable

solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to

yield the pure product.

Start:
Cyclopropanemethanamine

Step 1: Reaction Setup
- Anhydrous Toluene

- Triphosgene (Phosgene source)

Step 2: Controlled Addition
- Add amine solution at 0°C

- Manage exotherm

Step 3: Reflux
- Heat to ~110°C

- Drive reaction to completion

Step 4: Workup & Purification
- Filtration

- Fractional Distillation

Product:
(Isocyanatomethyl)cyclopropane

Click to download full resolution via product page

Caption: Illustrative workflow for the synthesis of (isocyanatomethyl)cyclopropane.

Safety, Handling, and Storage
(Isocyanatomethyl)cyclopropane is a hazardous material and must be handled with appropriate

engineering controls and personal protective equipment.[8][10][14]

Hazard Profile:
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Flammability: Highly flammable liquid and vapor (GHS02).[8][14] Keep away from heat,

sparks, and open flames.[8]

Toxicity: Fatal if inhaled (GHS06) and toxic in contact with skin.[8][10] Harmful if swallowed.

[10][14]

Corrosivity: Causes severe skin burns and eye damage (GHS08).[8][14]

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[8]

[10][14]

Handling:

Always handle in a well-ventilated chemical fume hood.

Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab

coat.

Use an inert atmosphere (nitrogen or argon) for all transfers and reactions to prevent

reaction with moisture.[15]

Ground and bond containers when transferring material to prevent static discharge.[8]

Storage:

Store in a tightly sealed container under an inert atmosphere.[8][15]

Store in a freezer at or below -20°C for long-term stability.[9]

Store locked up in a well-ventilated, cool, and dry place away from incompatible materials.

[14]

Conclusion
(Isocyanatomethyl)cyclopropane is a high-value, reactive intermediate for medicinal chemistry

and drug discovery. Its structure provides a direct route to incorporate the pharmacologically

beneficial cyclopropyl group into lead compounds. The predictable and efficient reactivity of the

isocyanate handle allows for the rapid synthesis of urea and carbamate derivatives, facilitating
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deep exploration of structure-activity relationships. While its handling requires stringent safety

precautions due to its toxicity and reactivity, its utility as a versatile building block for

constructing complex, biologically active molecules makes it an indispensable tool for the

modern drug development professional.
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Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b6155005/docs#introduction-the-strategic-importance-
of-the-cyclopropyl-moiety]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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